molecular formula C10H8ClN B1592435 1-Chloro-6-methylisoquinoline CAS No. 209286-73-7

1-Chloro-6-methylisoquinoline

Cat. No.: B1592435
CAS No.: 209286-73-7
M. Wt: 177.63 g/mol
InChI Key: VBKBNFQWNBALDD-UHFFFAOYSA-N
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Description

1-Chloro-6-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Scientific Research Applications

1-Chloro-6-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding inhalation, contact with skin and eyes, and if necessary, seeking medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium-catalyzed C-H bond activation and cyclization with an internal alkyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce isoquinoline N-oxides.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the methyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.

    6-Methylisoquinoline: Similar to 1-Chloro-6-methylisoquinoline but lacks the chlorine atom.

    1-Chloroisoquinoline: Similar but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBNFQWNBALDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620237
Record name 1-Chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209286-73-7
Record name 1-Chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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